An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4,8-trimethylquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4,8-trimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions have made it a privileged scaffold in the design of therapeutic agents.[2] Quinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-Chloro-2,4,8-trimethylquinoline, offering insights into its molecular characteristics and their implications for drug discovery and development.
Core Physicochemical Properties of 5-Chloro-2,4,8-trimethylquinoline
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. While experimental data for 5-Chloro-2,4,8-trimethylquinoline is not exhaustively available in the public domain, a combination of reported data and computationally predicted values provides a robust profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [5] |
| Molecular Weight | 205.68 g/mol | [5] |
| Boiling Point | 318.4°C at 760 mmHg | - |
| Density | 1.158 g/cm³ | - |
| Melting Point (Predicted) | 65-70 °C | Computational Prediction |
| LogP (Predicted) | 4.2 | Computational Prediction |
| Water Solubility (Predicted) | 15.2 mg/L at 25°C | Computational Prediction |
| pKa (Predicted) | 4.5 (most basic) | Computational Prediction |
Disclaimer: Predicted values are generated using computational models (Chemicalize, Osiris Property Explorer) and should be confirmed by experimental methods.
The presence of a chlorine atom and three methyl groups on the quinoline core significantly influences these properties. The chloro group enhances lipophilicity, a key factor in membrane permeability.[4] The methyl groups also contribute to the overall lipophilic character of the molecule.
Lipophilicity and its Impact on Drug-Likeness
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase.[4] For 5-Chloro-2,4,8-trimethylquinoline, the predicted LogP of 4.2 suggests a high degree of lipophilicity.
This value is a key component of Lipinski's Rule of Five , a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[6] The rules are:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
A LogP not exceeding 5.[6]
5-Chloro-2,4,8-trimethylquinoline adheres to the molecular weight and hydrogen bond donor/acceptor criteria. Its predicted LogP is approaching the upper limit of Lipinski's rule, which has important implications for its pharmacokinetic profile. While high lipophilicity can enhance membrane permeability and absorption, it can also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4][7]
Aqueous Solubility and pKa: The Yin and Yang of Absorption
The predicted low aqueous solubility of 5-Chloro-2,4,8-trimethylquinoline is a direct consequence of its lipophilic nature. Solubility is a crucial factor for drug absorption, as a compound must be in solution to be absorbed from the gastrointestinal tract.[8]
The ionization state of a molecule, determined by its pKa and the pH of the surrounding environment, can significantly influence its solubility.[9] The predicted pKa of 4.5 for the quinoline nitrogen suggests that this compound is a weak base. At physiological pH (around 7.4), the majority of the molecules will be in their neutral, un-ionized form. This uncharged state is more lipophilic and therefore more readily permeates cell membranes. However, the low concentration of the more soluble protonated form (the quinolinium cation) could limit the overall absorption rate.[1][9]
The interplay between LogP, solubility, and pKa is a delicate balance that drug development professionals must navigate to optimize a compound's ADME properties.[8]
Synthetic Strategy: A Plausible Route to 5-Chloro-2,4,8-trimethylquinoline
Proposed Synthesis via the Combes Reaction:
A potential pathway would involve the reaction of 3-chloro-5-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst like sulfuric acid.
Caption: Proposed Combes synthesis of 5-Chloro-2,4,8-trimethylquinoline.
Experimental Protocols for Physicochemical Property Determination
To validate the predicted properties and gain a precise understanding of 5-Chloro-2,4,8-trimethylquinoline, the following experimental protocols are recommended.
Determination of LogP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Methodology:
-
Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a small amount of 5-Chloro-2,4,8-trimethylquinoline and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated aqueous phase to the n-octanol solution in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: Prepare a solution of 5-Chloro-2,4,8-trimethylquinoline of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. This can be determined from the first or second derivative of the titration curve.
Determination of Aqueous Solubility (OECD 105 Flask Method)
The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of compounds.
Methodology:
-
Sample Addition: Add an excess amount of 5-Chloro-2,4,8-trimethylquinoline to a known volume of water in a flask.
-
Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the mixture to stand at the same constant temperature to let the undissolved solid settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC).
-
Result: The measured concentration represents the aqueous solubility of the compound at the specified temperature.
Implications for Drug Development: A QSAR Perspective
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activities.[13] The physicochemical properties of 5-Chloro-2,4,8-trimethylquinoline are key descriptors that would be used in such models.
For instance, in the development of anticancer agents, a common application for quinoline derivatives, QSAR models often reveal that a certain degree of lipophilicity is required for activity, but excessive lipophilicity can lead to off-target effects and toxicity.[14][15] The predicted LogP of 4.2 for this compound places it in a region where it is likely to have good membrane permeability, which could be advantageous for reaching intracellular targets. However, its low predicted aqueous solubility might pose challenges for formulation and bioavailability.
Caption: Interplay of physicochemical properties and their impact on drug development.
Conclusion
5-Chloro-2,4,8-trimethylquinoline is a substituted quinoline with physicochemical properties that suggest high lipophilicity and low aqueous solubility. These characteristics, governed by its chemical structure, are pivotal in determining its potential as a drug candidate. While computational predictions provide valuable initial insights, experimental verification of its LogP, pKa, and solubility is essential for a comprehensive understanding. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this and similar quinoline derivatives, ultimately aiding in the rational design of new and effective therapeutic agents. The versatile quinoline scaffold continues to be a rich source of inspiration in medicinal chemistry, and a deep understanding of the physicochemical properties of its derivatives is paramount to unlocking its full therapeutic potential.[2]
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